2-(3-Aminopropoxy)ethanol
Overview
Description
2-(3-Aminopropoxy)ethanol is a compound with the structural motif -CH(NH2)CH(OH)-, which is found in various proteins and peptides, such as N-terminal Ser or Thr and in hydroxylysine. This structure is significant for its rapid oxidation by periodate, generating an aldehyde useful in site-directed labeling processes (Geoghegan & Stroh, 1992).
Synthesis Analysis
2-(3-Aminopropoxy)ethanol and related structures can be synthesized through multiple methods. For example, direct catalytic asymmetric synthesis has been employed to create anti-1,2-amino alcohols and syn-1,2-diols, showcasing the versatility of these compounds in organic synthesis (Ramasastry et al., 2007).
Molecular Structure Analysis
Research involving compounds like 2-(3-Aminopropoxy)ethanol often focuses on understanding and manipulating their molecular structures for various applications, including site-directed labeling and the formation of complex molecules for biological applications. The precise manipulation of these structures allows for targeted chemical reactions and the creation of novel compounds with specific properties (Geoghegan & Stroh, 1992).
Chemical Reactions and Properties
The chemical properties of 2-(3-Aminopropoxy)ethanol derivatives, such as their reactivity with periodate to generate aldehydes, are crucial for bioconjugation techniques. This reactivity is harnessed in labeling peptides and proteins with biotin or fluorescent reporters, demonstrating the compound's utility in biochemical research and diagnostic applications (Geoghegan & Stroh, 1992).
Physical Properties Analysis
The physical properties of 2-(3-Aminopropoxy)ethanol and similar compounds, such as solubility, density, and boiling point, are essential for their application in synthesis and bioconjugation processes. Understanding these properties helps in the optimization of reaction conditions and the development of new materials and chemicals with desired functionalities.
Chemical Properties Analysis
2-(3-Aminopropoxy)ethanol's chemical properties, including its ability to undergo site-directed conjugation via periodate oxidation, are fundamental for its application in creating targeted modifications of peptides and proteins. This capability allows for the development of specific probes and markers in biological research, highlighting the compound's importance in scientific studies (Geoghegan & Stroh, 1992).
Scientific Research Applications
Polymerization Processes
- Polymerization of Silane Coupling Agents : Research by Ogasawara et al. (2001) in "Colloids and Surfaces A: Physicochemical and Engineering Aspects" discusses the polymerization process of silane coupling agents, including the release of ethanol from ethoxy groups, a key reaction in the condensation process. This study utilized 1H NMR spectroscopy to investigate the kinetics of ethanol release, identifying two separate reaction processes and calculating various thermodynamic parameters (Ogasawara et al., 2001).
Molecular Packing in Liquids
- Self-Assembly in Liquid Ethanediol : Świergiel and Jadżyn (2017) in "Journal of Molecular Liquids" explored the molecular packing in liquids like 1,2-ethanediol and 2-aminoethanol. Their study highlighted how structural modifications in molecules, such as replacing a hydrogen atom in the CH3 group of ethanol with hydroxyl or amino moieties, significantly influence the molar volume and molecular packing of the resulting compounds (Świergiel & Jadżyn, 2017).
Receptor Research
- Differentiation of Receptors : Lands, Ludueña, and Buzzo (1967) in "Life sciences" investigated the structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, observing changes in sympathomimetic activity. This study contributed to the understanding of β-receptor populations and their responsiveness to various structural modifications of related compounds (Lands et al., 1967).
Synthesis and Applications
- Synthesis of Heterocyclic Compounds : Kametani et al. (1970) in "Chemical & Pharmaceutical Bulletin" explored the synthesis of 2-amino-(3-hydroxyphenyl) ethanol and its application in the synthesis of various heterocyclic compounds. This research provided insights into phenolic cyclization processes and the formation of specific isoquinolines (Kametani et al., 1970).
Polymerization Catalysts
- Catalysis in Polymerization Processes : Bakkali-Hassani et al. (2018) in "Macromolecules" investigated the use of commercial aminoalcohols as initiators for the ring-opening polymerization of 2-methyl-N-tosyl aziridine. This study highlighted the potential of aminoalcohols in catalyzing polymer synthesis, offering a direct route to various telechelic and block copolymers (Bakkali-Hassani et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is often used in organic synthesis as an important intermediate
Mode of Action
As an intermediate in organic synthesis, it likely interacts with other compounds to form new chemical structures . The specifics of these interactions and the resulting changes would depend on the particular synthesis process in which it is used.
Biochemical Pathways
As an intermediate in organic synthesis, it is involved in various chemical reactions, but the downstream effects of these reactions would depend on the specific compounds and conditions involved .
Result of Action
As an intermediate in organic synthesis, its primary role is likely to contribute to the formation of new chemical structures .
properties
IUPAC Name |
2-(3-aminopropoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c6-2-1-4-8-5-3-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFCBBLSKSECMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53424-04-7 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53424-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID301210398 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301210398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53424-04-7 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301210398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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